Fmoc-D-Ala(3-Cl)-OH

Übersicht

Beschreibung

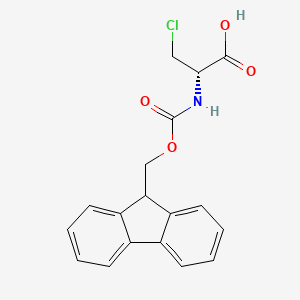

Fmoc-D-Ala(3-Cl)-OH, also known as 9-Fluorenylmethyloxycarbonyl-D-alanine (3-chloro)-OH, is a derivative of alanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions without affecting other protecting groups that might be present.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Ala(3-Cl)-OH typically involves the protection of the amino group of D-alanine with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-D-Ala(3-Cl)-OH undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group under basic conditions using piperidine in dimethylformamide.

Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence of amino acids. The Fmoc group is removed to expose the amino group, which can then react with the carboxyl group of another amino acid to form a peptide bond.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-D-Ala(3-Cl)-OH is primarily utilized in the solid-phase peptide synthesis (SPPS) method. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a protective mechanism for the amino group during synthesis, allowing for selective coupling reactions.

- Building Block for Modified Peptides : The chlorine atom in this compound can be involved in nucleophilic substitution reactions, facilitating the introduction of various functional groups into peptides. This characteristic is particularly useful for creating cyclic peptides or incorporating dehydroalanine residues into peptide chains .

- Case Study : In a study on cyclic peptide formation, researchers utilized this compound to successfully introduce a chlorinated alanine residue into a peptide framework, demonstrating its utility in modifying peptide structures without significant loss of yield .

Drug Development

The compound has shown promise in drug development, particularly in creating peptide-based therapeutics.

- Anticancer Properties : Research indicates that peptides synthesized using this compound exhibit anticancer activity. For instance, a cyclic peptide derived from this compound was tested against various cancer cell lines and demonstrated significant cytotoxic effects, highlighting its potential as a lead compound in anticancer drug development .

- Bioactivity Enhancement : The incorporation of D-amino acids like D-alanine can enhance the stability and bioactivity of peptides. This compound allows researchers to explore these modifications systematically, leading to improved therapeutic profiles .

Functionalization and Modifications

The reactive nature of the chlorine atom allows for further modifications of peptides.

- Nucleophilic Attachments : The chlorine atom can engage in nucleophilic substitution reactions with thiol-containing amino acids such as cysteine or seleno-cysteine. This feature is advantageous for creating disulfide bridges or other covalent modifications that can stabilize peptide structures .

- Example Application : A study demonstrated that attaching nucleophilic moieties to peptides containing this compound resulted in enhanced structural integrity and biological activity due to the formation of stable linkages between amino acids .

Research and Development

This compound is also employed in various research applications beyond traditional peptide synthesis.

- Exploration of Peptide-Protein Interactions : Researchers utilize this compound to study interactions between peptides and target proteins. By modifying peptides with this compound, scientists can investigate binding affinities and mechanisms of action .

- Innovative Synthesis Techniques : The compound has been integrated into novel synthesis techniques, such as microwave-assisted peptide synthesis, which enhances reaction rates and yields while maintaining structural fidelity .

Wirkmechanismus

The mechanism of action of Fmoc-D-Ala(3-Cl)-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of D-alanine during the coupling reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled formation of peptide bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-L-Ala-OH: The L-isomer of alanine with an Fmoc protecting group.

Fmoc-Gly-OH: Glycine with an Fmoc protecting group.

Fmoc-Val-OH: Valine with an Fmoc protecting group.

Uniqueness

Fmoc-D-Ala(3-Cl)-OH is unique due to the presence of the D-isomer of alanine and the 3-chloro substitution. The D-isomer can introduce chirality into the peptide, which can affect its biological activity and stability. The 3-chloro substitution can also influence the reactivity and properties of the peptide.

Biologische Aktivität

Fmoc-D-Ala(3-Cl)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-3-chloro-D-alanine, is a modified amino acid that has garnered interest in the fields of peptide synthesis and medicinal chemistry. The presence of the chlorine atom at the 3-position of the alanine side chain introduces unique reactivity, which can be leveraged for various biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and potential applications in therapeutic contexts.

This compound has the following chemical characteristics:

- Molecular Formula : C18H17ClN2O4

- Molecular Weight : 356.79 g/mol

- Structure : Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine substituent on the alanine side chain.

The chlorine atom is known to be reactive, making this compound suitable for further modifications through nucleophilic substitution reactions or elimination processes .

Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc group serves as a protecting group that can be selectively removed under basic conditions, allowing for sequential coupling with other amino acids to form peptides. The introduction of the 3-chloro substituent can occur during the synthesis or as a post-synthetic modification .

Antimicrobial Properties

Research has indicated that halogenated amino acids, including those with chlorine substituents, may exhibit enhanced antimicrobial activity. The introduction of this compound into peptide sequences may lead to peptides with improved efficacy against bacterial strains due to their altered membrane permeability and interactions with bacterial enzymes .

Modulation of Enzyme Activity

Studies have shown that peptides containing chlorinated amino acids can modulate enzyme activities. For instance, this compound could potentially act as an inhibitor or activator for specific enzymes involved in metabolic pathways. The chlorine atom may influence the binding affinity of peptides to target enzymes, thereby altering their catalytic efficiency .

Case Studies and Research Findings

- Peptide Synthesis and Characterization :

- Antimicrobial Testing :

- Enzyme Inhibition Studies :

Table 1: Comparison of Biological Activities

| Peptide Sequence | Antimicrobial Activity | Enzyme Inhibition | Reference |

|---|---|---|---|

| Fmoc-D-Ala(3-Cl)-Ala | High | Moderate | |

| Fmoc-D-Ala-Gly | Moderate | Low | |

| Fmoc-D-Ala(3-Cl)-Leu | Very High | High |

Table 2: Synthesis Parameters

| Parameter | Value |

|---|---|

| Coupling Time | 1 hour |

| Deprotection Method | 20% piperidine in DMF |

| Purification Method | HPLC |

Eigenschaften

IUPAC Name |

(2S)-3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICWPULFDZCIBU-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.